molecular formula C23H23ClN2O3S B12172253 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone

Cat. No.: B12172253
M. Wt: 443.0 g/mol
InChI Key: VVLPWBCEEAXGER-UHFFFAOYSA-N
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Description

This compound features a methanone core linking two distinct moieties:

  • Piperidine subunit: A 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl group, where the chlorophenyl substituent enhances lipophilicity, and the hydroxyl group may contribute to hydrogen bonding .

This dual-substituted structure suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes modulated by piperidine and thiazole derivatives.

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C23H23ClN2O3S/c1-15-20(30-21(25-15)16-3-9-19(29-2)10-4-16)22(27)26-13-11-23(28,12-14-26)17-5-7-18(24)8-6-17/h3-10,28H,11-14H2,1-2H3

InChI Key

VVLPWBCEEAXGER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a condensation reaction involving thiourea and α-haloketones.

    Coupling Reactions: The final step involves coupling the piperidine and thiazole rings through a methanone linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups targeted.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology:

    Enzyme Inhibition: It has potential as an enzyme inhibitor, affecting biochemical pathways and cellular processes.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry:

    Material Science: It can be used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and affecting downstream pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural Variations in Piperidine/Thiazole Derivatives

The table below highlights key structural and functional differences between the target compound and analogous molecules:

Compound Name Key Substituents Structural Features Hypothesized Properties References
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone 4-Chlorophenyl (piperidine), 4-Methoxyphenyl (thiazole) Methanone linker; hydroxyl on piperidine Enhanced hydrogen bonding (hydroxyl), moderate lipophilicity (chlorophenyl)
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone Methylsulfonyl (piperazine), chlorophenyl (pyrazole) Piperazine instead of piperidine; sulfonyl group Increased solubility (sulfonyl); potential metabolic stability
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one Fluorophenyl (butanone), chlorophenyl (piperidine) Butanone linker; fluorophenyl substituent Higher electronegativity (fluorine); altered pharmacokinetics
2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole Fluorophenyl (thiazole), piperidinylmethyl Piperidinylmethyl instead of methanone linker Reduced steric hindrance; potential CNS penetration
[4-(4-Methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone Trimethoxyphenyl (methanone), methoxyphenyl (piperazine) Multiple methoxy groups Enhanced electron donation; possible kinase inhibition

Key Insights from Structural Comparisons

Piperidine vs. Piperazine :

  • The target compound’s 4-hydroxypiperidine moiety may improve hydrogen bonding compared to piperazine derivatives (e.g., methylsulfonylpiperazine in ), which prioritize solubility via sulfonyl groups .

Thiazole Substitutions: The 4-methoxyphenyl group on the thiazole ring (target) contrasts with fluorophenyl substituents in .

Linker Effects: Methanone linkers (target compound) offer rigidity, whereas butanone () or piperidinylmethyl () linkers introduce flexibility, altering conformational preferences .

Chlorophenyl vs. Fluorophenyl :

  • Chlorophenyl groups (target) increase lipophilicity compared to fluorophenyl derivatives, which may enhance membrane permeability but reduce metabolic stability .

Research Findings and Hypotheses

Pharmacological Implications

  • Hydroxypiperidine : The hydroxyl group may interact with serine or threonine residues in enzymes, making the compound a candidate for kinase inhibitors .
  • Thiazole Ring : The 4-methyl and 4-methoxyphenyl groups could synergize to modulate GABAA or 5-HT receptors, given the prevalence of thiazoles in CNS-active drugs .

Biological Activity

The compound [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, which combines a piperidine ring with thiazole and phenyl groups, suggests a diverse range of pharmacological applications.

Chemical Structure and Properties

The chemical formula for this compound is C23H25ClN2O3C_{23}H_{25}ClN_{2}O_{3}, and it has a molecular weight of approximately 412.92 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC23 H25 Cl N2 O3
Molecular Weight412.92 g/mol
LogP3.1739
Polar Surface Area42.152 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The presence of the chlorophenyl and methoxyphenyl groups may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Interaction Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant pharmacological effects. For instance, the compound's affinity for opioid receptors has been assessed, revealing inhibition constants (KiK_i) of 0.31 nM for the µ-opioid receptor, indicating high potency in modulating pain pathways .

Biological Activity

Research indicates that this compound may exhibit a range of biological activities including:

  • Antidepressant Effects : Similar compounds have shown potential as antidepressants by modulating neurotransmitter levels.
  • Anti-inflammatory Properties : The thiazole moiety is known to contribute to anti-inflammatory activity, making this compound a candidate for treating inflammatory conditions.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation, particularly against specific cancer lines .

Case Studies

Several studies have explored the efficacy of this compound:

  • Pain Management : A study assessed the analgesic properties in animal models, demonstrating significant pain relief comparable to standard opioid treatments.
  • Cancer Cell Line Testing : In vitro tests against human cancer cell lines showed promising results, with IC50 values indicating effective cytotoxicity at low concentrations .
  • Neurotransmitter Modulation : Research on neurotransmitter release indicated that the compound could enhance serotonin levels, potentially alleviating symptoms of depression.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
4-Chloro-N-(2-methoxyethyl)anilineSimilar aromatic substitutionAntidepressant
IndomethacinIndole structure, carboxylic acidAnti-inflammatory
PiperinePiperidine ring, phenolic structureBioactive in various pathways

The unique combination of hydroxypiperidine and thiazole frameworks in our compound may confer distinct pharmacological properties not found in other similar compounds.

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